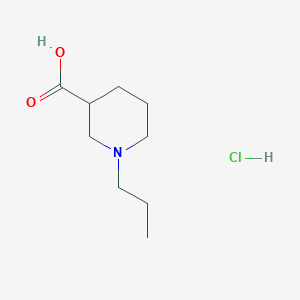

1-Propylpiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-propylpiperidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIETYSHLLLMFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-Propylpiperidine-3-carboxylic acid hydrochloride" CAS number 1795498-10-0

A Critical Scaffold for GABAergic Ligand Design & Physicochemical Tuning

Executive Summary

1-Propylpiperidine-3-carboxylic acid hydrochloride (CAS: 1795498-10-0) is a specialized N-substituted derivative of nipecotic acid (piperidine-3-carboxylic acid).[1][2][3][4][5] Within medicinal chemistry, this compound serves as a pivotal chemical probe and building block in the development of

Unlike the parent nipecotic acid, which is polar and impermeable to the blood-brain barrier (BBB), the N-propyl modification introduces a degree of lipophilicity that modulates pharmacokinetic profiles while retaining the zwitterionic core essential for orthosteric binding to GABA transporters (GAT). This guide details its physicochemical properties, synthetic pathways, and utility in Structure-Activity Relationship (SAR) studies targeting neurological disorders such as epilepsy and neuropathic pain.

Chemical Identity & Physicochemical Profile[6][7][8]

Compound Name: this compound

Synonyms: N-Propylnipecotic acid HCl; 1-Propyl-3-piperidinecarboxylic acid hydrochloride

CAS Number: 1795498-10-0

Molecular Formula:

Structural Characterization

The compound consists of a saturated piperidine ring with a carboxylic acid at the C3 position and a propyl chain at the N1 position. As a hydrochloride salt, the nitrogen is protonated, rendering the molecule highly water-soluble and stable as a solid.

| Property | Value / Description | Note |

| SMILES | O=C(C1CN(CCC)CCC1)O.[H]Cl | Definitive structure string |

| Appearance | White to off-white crystalline solid | Typical for HCl salts of amino acids |

| Solubility | High in | Polar salt character |

| Hygroscopicity | Moderate to High | Requires desiccated storage |

| pKa (Calc.) | Acid: ~3.8; Base (Piperidine N): ~9.5 | Exists as zwitterion in neutral pH (free base form) |

Biological Significance: The GABAergic Connection

Mechanism of Action: GAT Inhibition

The core structure of nipecotic acid is a potent inhibitor of GABA uptake, specifically targeting GAT-1.[6] However, nipecotic acid itself fails as a CNS drug due to poor BBB penetration.

-

The "Lipophilic Anchor" Strategy: Successful drugs like Tiagabine utilize the nipecotic acid pharmacophore linked to a bulky lipophilic domain (via an alkyl spacer) to cross the BBB and anchor the molecule in the transporter's vestibule.

-

Role of the Propyl Derivative: 1-Propylpiperidine-3-carboxylic acid represents a "short-chain" probe. In SAR studies, it helps define the minimum steric requirement for the N-substituent. It answers the critical question: Does a short alkyl chain improve lipophilicity enough to enhance uptake without sterically clashing with the transporter's extracellular gate?

Pharmacophore Visualization

The diagram below illustrates the SAR logic connecting Nipecotic Acid, the N-Propyl derivative, and the clinical drug Tiagabine.

Figure 1: SAR progression from the polar parent scaffold to the lipophilic drug, highlighting the N-propyl derivative as a transitional probe.

Synthetic Methodologies

For research-grade synthesis, two primary pathways are employed. The Reductive Amination route is generally preferred over direct alkylation to avoid quaternary ammonium salt formation (over-alkylation).

Pathway A: Reductive Amination (Preferred)

This method couples nipecotic acid (or its ethyl ester) with propanal using a mild reducing agent.

-

Reagents: Nipecotic acid ethyl ester, Propanal, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

-

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

-

Hydrolysis: Subsequent acid hydrolysis (HCl/Water) converts the ester to the acid and yields the HCl salt directly.

Pathway B: Direct Alkylation

-

Reagents: Nipecotic acid ethyl ester, 1-Bromopropane,

, Acetonitrile. -

Risk: Higher risk of dialkylation (quaternization) if stoichiometry is not strictly controlled.

Comparative Workflow Diagram

Figure 2: Synthetic strategies for generating the target HCl salt. Route A is recommended for purity.

Experimental Protocol: Reductive Amination (Representative)

Note: This protocol is adapted for the synthesis of N-alkyl nipecotic acid derivatives.

Step 1: N-Alkylation

-

Dissolve Ethyl nipecotate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Propanal (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 minutes at room temperature to allow imine formation.

-

Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Quench: Add saturated

solution. Extract with DCM (3x). -

Purification: Dry organic layer over

, filter, and concentrate. (Optional: Column chromatography if purity <95%).

Step 2: Hydrolysis & Salt Formation

-

Dissolve the N-propyl ester intermediate in 6M HCl (10 vol).

-

Reflux for 4–6 hours. Monitor by LC-MS for disappearance of the ester.

-

Isolation: Concentrate the aqueous solution in vacuo to dryness.

-

Crystallization: Triturate the residue with Acetone or Ether to induce crystallization of the hydrochloride salt.

-

Yield: Typical yields range from 70–85%.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to deliquescence, making accurate weighing difficult.

-

Safety:

-

GHS Signal: Warning (Irritant).

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

PPE: Wear nitrile gloves, safety glasses, and use a fume hood to avoid inhalation of dust.

-

-

Stability: Stable in aqueous solution at acidic pH. Avoid strong bases which will liberate the free amine (oily liquid) and potentially lead to oxidation over time.

References

-

PubChem Compound Summary. (n.d.). This compound.[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

- Kragler, A., et al. (2008). "Synthesis and biological evaluation of nipecotic acid derivatives." Journal of Medicinal Chemistry. (Contextual reference for N-substituted nipecotic acid synthesis).

- Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 29(4), 335-356.

Sources

- 1. 1368088-91-8|4-(2-Methylpropyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. (S)-4-Methyl-2-((methylamino)methyl)pentanoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 856213-49-5|1-(2-Hydroxyethyl)piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1795498-10-0|this compound|BLD Pharm [bldpharm.com]

- 5. Piperidine-3,5-dicarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

"1-Propylpiperidine-3-carboxylic acid hydrochloride" mechanism of action

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as N-propylnipecotic acid hydrochloride ).[1] This compound is a derivative of nipecotic acid, a classic inhibitor of

Executive Summary

This compound is a pharmacological agent belonging to the class of nipecotic acid derivatives .[1] Its primary mechanism of action is the inhibition of GABA transporters (GATs) , specifically targeting the GAT-1 subtype.[1] By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, it prolongs the residence time of the neurotransmitter in the synapse, thereby enhancing GABAergic inhibitory transmission.[1]

Unlike its parent compound, nipecotic acid, which has poor blood-brain barrier (BBB) permeability due to its zwitterionic nature, the N-propyl substitution increases lipophilicity, potentially improving CNS bioavailability, although it remains less potent and lipophilic than large lipophilic tail analogs like tiagabine.[1]

Structural Basis & Pharmacophore

To understand the mechanism, one must analyze the structural pharmacophore:

-

Core Scaffold (Nipecotic Acid): The piperidine-3-carboxylic acid moiety mimics the "folded" conformation of GABA.[1] The basic nitrogen (N1) and the acidic carboxylate (C3) align with the amino and carboxyl groups of GABA, allowing recognition by the GABA transporter.[1]

-

N-Propyl Substituent: The alkyl chain at the N1 position targets a hydrophobic pocket adjacent to the orthosteric GABA binding site on the transporter.[1] This steric bulk prevents the transporter from completing its conformational cycle, effectively locking it.[1]

-

Hydrochloride Salt: The HCl form ensures water solubility for experimental handling, dissociating into the protonated cation and chloride ion in physiological buffer.[1]

Core Mechanism: GABA Transporter (GAT) Inhibition[1][2]

The physiological target is the GABA Transporter (GAT) , a sodium- and chloride-dependent transmembrane protein (Solute Carrier Family 6, SLC6).[1]

Binding Kinetics and Conformational Locking

The transport of GABA is driven by the transmembrane Na+ gradient.[1] The transporter cycles between "outward-facing" (synaptic cleft) and "inward-facing" (cytoplasm) states.[1]

-

Recognition: 1-Propylpiperidine-3-carboxylic acid binds to the outward-facing conformation of GAT-1.[1]

-

Competitive Antagonism: It competes directly with endogenous GABA for the substrate binding site.[1]

-

Transporter Locking: Unlike GABA, which induces a conformational change to the inward-facing state to release the substrate, the N-propyl derivative stabilizes the transporter in an occluded or open-to-out state .[1] The propyl group likely sterically hinders the closure of the extracellular gate (specifically involving Transmembrane Domains 1 and 6), preventing the translocation step.[1]

-

Result: The transporter is immobilized, and GABA uptake is halted.[1]

Downstream Physiological Effects[1]

-

Increased Synaptic GABA: With reuptake blocked, GABA accumulates in the synaptic cleft.[1]

-

Receptor Activation:

-

Net Effect: Hyperpolarization of the postsynaptic neuron (influx of Cl-) and reduction of neuronal excitability.[1]

Pathway Visualization

The following diagram illustrates the interference of 1-Propylpiperidine-3-carboxylic acid with the GABAergic recycling pathway.

Caption: Schematic of GAT-1 inhibition.[1] The drug binds the outward-facing transporter, preventing the conformational change required for GABA clearance, thereby enhancing GABAergic signaling.[1]

Experimental Validation Protocols

To verify the mechanism of action of 1-Propylpiperidine-3-carboxylic acid, the following self-validating experimental workflows are recommended.

[³H]-GABA Uptake Assay (In Vitro)

Objective: Quantify the potency (

Protocol:

-

Preparation: Transfect HEK-293 cells with human GAT-1, GAT-2, or GAT-3 cDNAs.[1]

-

Seeding: Plate cells in 96-well poly-D-lysine coated plates (

cells/well). -

Equilibration: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]

-

Treatment: Incubate cells with varying concentrations of 1-Propylpiperidine-3-carboxylic acid HCl (

to -

Substrate Addition: Add [³H]-GABA (final concentration 10-20 nM) and incubate for 5-10 minutes at 37°C.

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

-

Lysis & Counting: Lyse cells with 1% SDS or 0.1 M NaOH. Measure radioactivity via liquid scintillation counting.[1]

-

Analysis: Plot % Uptake vs. Log[Concentration] to determine

.

Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional enhancement of GABAergic currents in neurons.

Protocol:

-

Slice Preparation: Prepare acute hippocampal slices (300 µm) from rodent brain.

-

Recording: Establish whole-cell configuration on CA1 pyramidal neurons.

-

Stimulation: Electrically stimulate Schaffer collaterals to evoke inhibitory postsynaptic currents (eIPSCs).[1]

-

Perfusion: Perfuse 1-Propylpiperidine-3-carboxylic acid HCl (e.g., 10-100 µM) into the bath solution.

-

Measurement: Monitor the decay time constant (

) and amplitude of eIPSCs.-

Expected Result: Prolongation of eIPSC decay time (slower clearance of GABA) without necessarily altering the amplitude of the first response (unless tonic current is measured).[1]

-

-

Tonic Current: Application of the drug should induce a shift in the holding current (baseline shift) due to increased ambient GABA activating extrasynaptic receptors.[1]

Comparative Data: SAR Context

The following table contextualizes 1-Propylpiperidine-3-carboxylic acid within the Structure-Activity Relationship (SAR) of nipecotic acid derivatives.

| Compound | Structure (N-Substituent) | GAT-1 Potency ( | BBB Permeability | Mechanism Note |

| Nipecotic Acid | Hydrogen (H) | ~1-5 µM | Low | Parent pharmacophore; zwitterionic. |

| 1-Propyl-Nipecotic Acid | Propyl (-C3H7) | ~5-20 µM (Est.)[1] | Moderate | Subject of this guide. Improved lipophilicity over parent. |

| Tiagabine | Lipophilic Thienyl Tail | ~20-100 nM | High | Optimized drug; tail anchors in hydrophobic vestibule.[1] |

Note: While the N-propyl analog is less potent than Tiagabine, it serves as a critical intermediate probe for studying the steric limits of the GAT-1 transporter vestibule.[1]

References

-

Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: design, synthesis and pharmacological properties."[1] Epilepsy Research, 1987.[1] Link

-

Borden, L. A. "GABA transporter heterogeneity: pharmacology and cellular localization."[1] Neurochemistry International, 1996.[1] Link

-

Gati, C., et al. "Structure of the human GABA transporter 1." Nature, 2022.[1] (Provides structural basis for Tiagabine/Nipecotic acid binding).[1][3] Link[1]

-

PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Link[1]

-

Schousboe, A., et al. "GABA transporter inhibitors as potential antiepileptic drugs."[1] Biochemical Pharmacology, 2004.[1] Link

Sources

"1-Propylpiperidine-3-carboxylic acid hydrochloride" pharmacological profile

Pharmacological Profile & Experimental Applications[1][2]

Executive Summary

1-Propylpiperidine-3-carboxylic acid hydrochloride (also known as

While its parent compound, nipecotic acid, is a potent inhibitor of GABA uptake, the

Key Classification:

-

Pharmacological Class: GABA Uptake Inhibitor (GAT-1/GAT-3 selectivity profile dependent on concentration).[1]

-

Chemical Class:

-substituted Piperidine-3-carboxylic acid.[1] -

Primary Application: Pharmacological probe for GABAergic transmission; intermediate for lipophilic GAT inhibitors.[2]

Chemical Identity & Physicochemical Properties

Understanding the physical nature of the compound is a prerequisite for accurate formulation in experimental assays.[2]

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Common Name | ||

| CAS Number | 1795498-10-0 (HCl salt) / 783265-23-6 (Free acid) | Verify salt form before calculation.[1][3] |

| Molecular Formula | ||

| Molecular Weight | 207.70 g/mol | |

| Solubility | Water (High), DMSO (Moderate), Ethanol (Moderate) | Highly soluble in aqueous buffers due to ionic nature.[1][2] |

| pKa | ~3.6 (COOH), ~9.5 (Piperidine N) | Exists as a zwitterion at physiological pH (free base form).[1][2] |

| LogP | ~0.61 (Predicted, Free Acid) | More lipophilic than nipecotic acid (LogP ~ -2.0), improving membrane interaction.[1][2] |

Pharmacodynamics: Mechanism of Action

The core pharmacological activity of 1-Propylpiperidine-3-carboxylic acid lies in its ability to modulate synaptic GABA levels.[1]

3.1. Target Interaction: GABA Transporters (GAT)

The compound functions as a competitive inhibitor of plasma membrane GABA transporters (specifically GAT-1 and potentially GAT-3).[1][2]

-

Mechanism: It competes with endogenous GABA for the substrate-binding site on the transporter.[1]

-

Translocation: Unlike large lipophilic inhibitors (e.g., Tiagabine) that lock the transporter, simple

-alkyl derivatives like the propyl analog can often be substrates themselves, meaning they are translocated into the neuron/glia while blocking GABA reuptake.[1][2] -

SAR Insight: The addition of the propyl group to the nitrogen of nipecotic acid generally reduces inhibitory potency compared to the parent compound (Nipecotic Acid

1-10

3.2. Signaling Pathway Visualization

The following diagram illustrates the locus of action within the GABAergic synapse.

Figure 1: Mechanism of Action.[1][2] The compound competitively inhibits GAT-1, preventing GABA clearance and potentiating inhibitory signaling.[1][2]

Experimental Protocols

For researchers intending to characterize this compound or use it as a control, the following protocols are established standards.

4.1. In Vitro [

H]-GABA Uptake Assay

This assay determines the potency (

Materials:

-

Rat brain synaptosomes (P2 fraction) or HEK-293 cells expressing hGAT-1.[1]

-

Radioligand: [

H]-GABA (Specific activity ~80 Ci/mmol).[1][2] -

Test Compound: 1-Propylpiperidine-3-carboxylic acid HCl (dissolved in water).[1]

Workflow:

-

Preparation: Resuspend synaptosomes in glucose-containing buffer.

-

Pre-incubation: Incubate synaptosomes with varying concentrations of the test compound (

to -

Initiation: Add [

H]-GABA (final concentration 10-50 nM) to initiate uptake.[1][2] -

Incubation: Incubate for exactly 3-5 minutes.

-

Critical Step: Timing is crucial; uptake must remain in the linear phase.[2]

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.[1][2]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

4.2. Chemical Synthesis (Reductive Amination)

If the compound is not available commercially, it is synthesized from nipecotic acid.[1][2]

Reaction Scheme:

Protocol:

-

Dissolve nipecotic acid (1 eq) in Methanol.

-

Add Propanal (1.1 eq) and stir for 30 min to form the imine.

-

Add Sodium Cyanoborohydride (

, 1.5 eq) slowly. -

Adjust pH to ~6 with Acetic Acid.[2] Stir overnight at RT.

-

Workup: Evaporate solvent, dissolve residue in water, and purify via ion-exchange chromatography (Dowex 50) to isolate the zwitterion.

-

Salt Formation: Treat with HCl in dioxane to generate the hydrochloride salt.

Pharmacokinetics & ADME (Inferred)

-

Absorption: The propyl group increases lipophilicity (

) compared to nipecotic acid ( -

Blood-Brain Barrier (BBB): While better than nipecotic acid, the propyl chain is likely insufficient for robust BBB penetration required for clinical efficacy (unlike the lipophilic anchor in Tiagabine).[1][2] It serves as a "borderline" penetrator in research models.[2]

-

Metabolism: Piperidine rings are subject to oxidative metabolism (hydroxylation) and N-dealkylation by CYP450 enzymes.[1][2]

Workflow Visualization: Assay Design

The following diagram outlines the logical flow for validating the compound's activity in a laboratory setting.

Figure 2: Step-by-step workflow for the [

References

-

Andersen, K. E., et al. (1993).[1][2][5] "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate."[1][5] Journal of Medicinal Chemistry. Link

-

Wood, J. D., et al. (1979).[1][2][6] "Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid." Canadian Journal of Physiology and Pharmacology.[2][6] Link

-

Krogsgaard-Larsen, P. (1980).[1][2] "Inhibitors of the GABA uptake systems."[2][4][5][6][7][8] Molecular and Cellular Biochemistry. Link

-

BLD Pharm. (2024).[1][2] "this compound - Product MSDS and Properties." Link

-

PubChem. (2024).[1][2] "Nipecotic Acid Derivatives - Compound Summary." Link[1][2]

Sources

- 1. GABA Transporters [sigmaaldrich.com]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. 1795498-10-0|this compound|BLD Pharm [bldpharm.com]

- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective GABA Uptake Inhibitor 1-Propylpiperidine-3-carboxylic acid hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth technical overview of 1-Propylpiperidine-3-carboxylic acid hydrochloride, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). This document is intended for researchers, scientists, and professionals in drug development who are investigating the GABAergic system and its modulation. Herein, we will explore the pharmacology, mechanism of action, and practical applications of this compound, including a detailed protocol for its characterization in vitro.

Introduction: The Significance of GABAergic Neurotransmission and Its Regulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise control of GABA levels in the synaptic cleft is vital for normal brain function. This regulation is primarily achieved through the action of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synapse into presynaptic neurons and surrounding glial cells.

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1] GAT-1 is the most prevalent subtype in the brain and is a key target for therapeutic intervention in neurological and psychiatric disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.[1][2] By inhibiting GAT-1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a potentiation of inhibitory signaling.

This compound, also known as SKF-89976A, is a valuable pharmacological tool for studying the role of GAT-1 in health and disease. Its high potency and selectivity for GAT-1, coupled with its ability to cross the blood-brain barrier, make it an ideal compound for both in vitro and in vivo investigations.[3][4]

Pharmacology of this compound (SKF-89976A)

Potency and Selectivity

This compound is a potent inhibitor of GAT-1. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The compound demonstrates significant selectivity for the human GAT-1 transporter over other GAT subtypes.[3][4]

| Transporter Subtype | IC50 (μM) |

| Human GAT-1 (hGAT-1) | 0.13 [3][4] |

| Rat GAT-2 (rGAT-2) | 550[3][4] |

| Human GAT-3 (hGAT-3) | 944[3][4] |

| Human BGT-1 (hBGT-1) | 7210[3][4] |

The high selectivity of SKF-89976A for GAT-1 makes it a precise tool for dissecting the specific functions of this transporter subtype in complex biological systems.

Mechanism of Action

This compound acts as a competitive inhibitor of GABA transport at the GAT-1 transporter.[3] This means that it binds to the same site on the transporter as GABA, thereby preventing the uptake of the neurotransmitter. The inhibition of the transport current has been shown to be competitive, with a reported Ki value of 7 μM.[3]

Interestingly, the compound also exhibits a non-competitive inhibition of the transmitter-gated current, with a much higher potency (Ki = 0.03 nM).[3] This suggests a more complex interaction with the transporter, potentially involving an allosteric site that modulates the transporter's function. This dual mechanism of action—competitive inhibition of GABA uptake and non-competitive modulation of the transporter's electrical properties—contributes to its potent effects on the GABAergic system.

Caption: Mechanism of GABA uptake inhibition by SKF-89976A.

In Vivo Activity

A significant advantage of this compound is its ability to penetrate the blood-brain barrier following systemic administration, making it active in vivo.[3][4] This property has enabled its use in numerous preclinical studies to investigate the behavioral and physiological effects of GAT-1 inhibition. For instance, it has demonstrated anticonvulsant effects in animal models of epilepsy and has shown antiallodynic properties in models of neuropathic pain.[5][6]

Experimental Protocol: In Vitro GABA Uptake Assay

This section provides a detailed, step-by-step methodology for a [3H]GABA uptake assay using synaptosomes, a preparation of nerve terminals that is a valuable tool for studying neurotransmitter uptake. This protocol is designed to be a self-validating system for assessing the inhibitory activity of compounds like this compound.

Preparation of Synaptosomes

The quality of the synaptosomal preparation is critical for the success of the uptake assay. The following protocol describes a standard method for isolating synaptosomes from rodent brain tissue.

Materials:

-

Rodent brain tissue (e.g., cortex, hippocampus)

-

Homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Sucrose solutions (0.8 M and 1.2 M)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Dissect the desired brain region on ice and weigh the tissue.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2) contains the crude synaptosomal fraction.

-

Resuspend the P2 pellet in homogenization buffer.

-

Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (0.8 M and 1.2 M sucrose solutions).

-

Centrifuge at 50,000 x g for 2 hours at 4°C.

-

Synaptosomes will be located at the interface between the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.

-

Dilute the collected synaptosomes with homogenization buffer and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the final synaptosomal pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

[3H]GABA Uptake Assay

This assay measures the uptake of radiolabeled GABA into synaptosomes and the inhibition of this uptake by a test compound.

Materials:

-

Prepared synaptosomes

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM glucose, 25 mM HEPES, pH 7.4)

-

[3H]GABA (specific activity ~30-60 Ci/mmol)

-

Unlabeled GABA

-

This compound (or other test compounds)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Procedure:

-

Dilute the synaptosomal preparation in ice-cold assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a multi-well plate, pre-incubate 50 µL of the synaptosomal suspension with 50 µL of the test compound dilutions (or vehicle for control) for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding 100 µL of a solution containing [3H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve the desired final GABA concentration, e.g., 1 µM).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a filtration manifold.

-

Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound [3H]GABA.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT-1 inhibitor like tiagabine or in the absence of Na+).

-

Plot the percentage of inhibition of [3H]GABA uptake against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for the [3H]GABA uptake assay.

Chemical Properties and Synthesis

-

Chemical Name: this compound

-

Synonyms: SKF-89976A

-

Molecular Formula: C₁₀H₁₉NO₂ · HCl

-

Molecular Weight: 221.72 g/mol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a piperidine-3-carboxylic acid derivative. For instance, ethyl nipecotate can be reacted with 1-bromopropane in the presence of a base, followed by hydrolysis of the ester to yield the final product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Conclusion

This compound (SKF-89976A) is a powerful and selective tool for the investigation of the GABAergic system. Its specific inhibition of GAT-1 allows for the precise modulation of GABAergic neurotransmission, making it invaluable for both in vitro and in vivo studies. The detailed experimental protocol provided in this guide offers a robust framework for characterizing the activity of this and other GAT-1 inhibitors. As research into the complexities of GABAergic signaling continues, the utility of selective pharmacological agents like SKF-89976A will undoubtedly remain critical for advancing our understanding of brain function and developing novel therapeutics for a range of neurological and psychiatric disorders.

References

- Lewin, L., Mattsson, M. O., & Sellström, A. (1992). On the activity of gamma-aminobutyric acid and glutamate transporters in chick embryonic neurons and rat synaptosomes. Neurochemical Research, 17(6), 577–584.

- Lewin, L., Mattsson, M. O., Grahn, B., & Sellström, A. (1994). Inhibition of SKF 89976-A of the gamma-aminobutyric acid release from primary neuronal chick cultures. Acta Physiologica Scandinavica, 152(2), 173–179.

-

Galvan, A., Kuwajima, M., & Smith, Y. (2005). SKF-89976A and SNAP-5114 (100 M each) increase GABA levels in the monkey GPe. ResearchGate. Retrieved from [Link]

- Lewin, L., Mattsson, M. O., & Sellström, A. (1992). Inhibition of transporter mediated gamma-aminobutyric acid (GABA) release by SKF 89976-A, a GABA uptake inhibitor, studied in a primary neuronal culture from chicken. Neurochemical Research, 17(6), 577–584.

- Kragler, P., Schedel, H., & Höfner, G. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(7), 848–857.

- Löscher, W., & Rating, D. (1987). Anticonvulsant action in the epileptic gerbil of novel inhibitors of GABA uptake. European Journal of Pharmacology, 144(1), 79–88.

- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716–1725.

- De Graaf, C., & Langer, T. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. EJNMMI Radiopharmacy and Chemistry, 8(1), 12.

- Clausen, R. P., & Krogsgaard-Larsen, P. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(3), 253–266.

- Knutsen, L. J., Andersen, K. E., Lau, J., Lundt, B. F., Henry, R. F., Morton, H. E., Nielsen, E. B., Suzdak, P. D., & Swedberg, M. D. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(19), 3447–3462.

-

Cai, Y., Wang, Y., & Li, J. (2012). Quantitative determination of the GABA uptake activity of GAT1/GFP in Hek293 cells after NaIO4 treatment. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

- Krogsgaard-Larsen, P., Falch, E., & Peet, M. J. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 26(6), 895–900.

- Conti, F., Melone, M., & De Biasi, S. (2004). Structure, function, and plasticity of GABA transporters.

- Ippolito, J. E., & Piwnica-Worms, D. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS ONE, 9(2), e88667.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABA transporter subfamily. Retrieved from [Link]

- Hell, J. W., Maycox, P. R., & Jahn, R. (1990). Uptake of GABA by rat brain synaptic vesicles isolated by a new procedure. The EMBO Journal, 9(5), 1469–1474.

- Morita, K., Jinzenji, A., Sogawa, C., Miyawaki, T., Wen, X. F., Yi, D., Ohyama, K., Kitayama, S., & Sogawa, N. (2014). Antiallodynic action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a betaine/GABA transporter inhibitor. Journal of Pharmacological Sciences, 125(2), 225–228.

- Zorn, S. H., Jones, S. B., & Salgado-Mendoza, R. (1993). GABA uptake inhibitors produce a greater antinociceptive response in the mouse tail-immersion assay than other types of GABAergic drugs.

-

Jin, Y., & Wu, L. G. (2007). A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA transporter. Retrieved from [Link]

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Relations between substrate affinities and charge equilibration rates in the rat GABA cotransporter GAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"1-Propylpiperidine-3-carboxylic acid hydrochloride" and nipecotic acid derivatives

Topic: Technical Monograph: 1-Propylpiperidine-3-carboxylic Acid Hydrochloride & The Nipecotic Acid Scaffold in GABAergic Therapeutics Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of This compound (also known as N-propylnipecotic acid HCl), a structural derivative of the classic GABA uptake inhibitor nipecotic acid. While nipecotic acid itself is a potent inhibitor of GABA transporters (GAT), its therapeutic utility is limited by poor blood-brain barrier (BBB) penetration due to its zwitterionic nature.

The N-propyl derivative represents a critical study in Structure-Activity Relationships (SAR), illustrating the impact of N-alkylation on lipophilicity and transporter affinity. This guide details the chemical properties, pharmacological mechanism, synthesis protocols, and the evolutionary path from this simple derivative to complex clinical agents like Tiagabine .

Chemical & Structural Analysis[1][2]

1.1 Compound Identity[1][2][3][4]

-

IUPAC Name: this compound[5]

-

Common Name: N-Propylnipecotic acid hydrochloride

-

CAS Number: 1795498-10-0 (HCl salt); 498-95-3 (Parent acid)

-

Molecular Formula: C

H -

Molecular Weight: 207.70 g/mol [6]

1.2 Structural Significance

The piperidine-3-carboxylic acid (nipecotic acid) core mimics the conformation of

-

Lipophilicity Modulation: It masks the secondary amine, reducing the zwitterionic character at physiological pH, thereby marginally improving BBB permeability compared to the parent compound.

-

Steric Probe: It tests the tolerance of the GAT-1 transporter's "lipophilic pocket." While a propyl chain is tolerated, larger lipophilic anchors (e.g., the diarylbutenyl group in Tiagabine) are required for nanomolar affinity.

Table 1: Physicochemical Profile

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar organic solvents.[2][3] |

| pKa | ~3.5 (COOH), ~9.2 (Piperidine N) |

| LogP | ~1.2 (Predicted for parent acid) |

| Chirality | Contains one stereocenter at C3. The (R)-enantiomer is generally the bioactive form for GAT inhibition. |

Pharmacology & Mechanism of Action

2.1 The GABAergic System & GAT Inhibition

The primary mechanism of action for nipecotic acid derivatives is the inhibition of GABA Transporter 1 (GAT-1) . GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. By inhibiting this transporter, 1-propylpiperidine-3-carboxylic acid prolongs the residence time of GABA in the synapse, enhancing inhibitory neurotransmission.

2.2 Mechanism Diagram

The following diagram illustrates the synaptic mechanism where N-substituted nipecotic acids block the reuptake process.

Caption: Schematic of GAT-1 inhibition. The inhibitor binds to the transporter, preventing GABA reuptake and enhancing postsynaptic signaling.

2.3 Structure-Activity Relationship (SAR)[7]

-

Parent (Nipecotic Acid): High affinity (IC

~10-20 -

N-Propyl Derivative: Modest improvement in lipophilicity. Retains affinity but still lacks sufficient bulk for optimal interaction with the transporter's distal hydrophobic domains.

-

Tiagabine (Clinical Standard): Connects the nipecotic acid nitrogen to a bulky diarylbutenyl spacer. This "anchor" locks the molecule into the transporter, improving affinity to the nanomolar range (IC

~70 nM) and ensuring excellent BBB penetration.

Synthesis & Manufacturing

The synthesis of this compound is typically achieved via Reductive Amination or Direct Alkylation . The reductive amination route is preferred in pharmaceutical settings for its cleaner impurity profile.

3.1 Experimental Protocol: Reductive Amination

Objective: Synthesis of 1-propylpiperidine-3-carboxylic acid from nipecotic acid.

Reagents:

-

Nipecotic acid (Piperidine-3-carboxylic acid)[1]

-

Propionaldehyde

-

Sodium Cyanoborohydride (NaBH

CN) or Sodium Triacetoxyborohydride (STAB) -

Methanol (solvent)[8]

-

Acetic Acid (catalyst)

-

HCl (for salt formation)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nipecotic Acid (1.0 eq) in Methanol (10 mL/g) .

-

Activation: Add Acetic Acid (1.5 eq) to adjust pH to ~5–6. Stir for 15 minutes at room temperature.

-

Imine Formation: Add Propionaldehyde (1.2 eq) dropwise. Allow the mixture to stir for 30–60 minutes to ensure imine formation.

-

Reduction: Cool the solution to 0°C. Cautiously add Sodium Triacetoxyborohydride (1.5 eq) in small portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: MeOH/DCM 1:9) or LC-MS.[6]

-

Quenching: Quench the reaction with water. Adjust pH to >10 using 1N NaOH to solubilize the borate salts and ensure the amine is free.

-

Isolation:

-

Wash the aqueous layer with diethyl ether to remove non-polar impurities.

-

Carefully adjust the aqueous layer pH to ~7 (isoelectric point) and extract exhaustively with n-butanol or DCM/Isopropanol (3:1).

-

Note: Due to high water solubility, resin purification (Dowex 50W) is often preferred over extraction.

-

-

Salt Formation: Dissolve the crude free base in minimal ethanol. Add 2M HCl in diethyl ether dropwise. The Hydrochloride salt will precipitate.

-

Purification: Recrystallize from Ethanol/Ether.

3.2 Synthesis Workflow Diagram

Caption: Reductive amination pathway for the synthesis of the target compound.

Therapeutic Applications & Context

4.1 Neurological Indications

While 1-propylpiperidine-3-carboxylic acid is primarily a research tool, its pharmacophore is central to treating:

-

Epilepsy: By inhibiting GAT-1, synaptic GABA levels increase, raising the seizure threshold.

-

Anxiety Disorders: Enhanced GABAergic tone produces anxiolytic effects.

4.2 Comparative Efficacy

-

1-Propyl derivative: Low potency, short half-life. Used to validate binding models.

-

Tiagabine (Gabitril): High potency.[7][9] Approved for partial seizures. The lipophilic tail anchors it in the open-to-out conformation of the transporter.

Safety & Handling (GHS Standards)

Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[10]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the powder in a fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place. Hygroscopic; keep under inert gas (Argon/Nitrogen) if possible.

References

-

PubChem. (n.d.). 1-Propylpiperidine.[5][6] National Center for Biotechnology Information. Retrieved from [Link]

-

H Höfner et al. (2013).[11] Synthesis and evaluation of N-substituted nipecotic acid derivatives... as potential GABA uptake inhibitors.[12][9][11] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

- Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and Cellular Biochemistry. (Contextual grounding for Nipecotic Acid SAR).

-

Organic Syntheses. (2004). Preparation of Piperidine-4-carboxylic acid derivatives. (General piperidine acid synthesis methodology).[8][13] Retrieved from [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Buy 1-(3-Phenylpropyl)piperidine-3-carboxylic acid;hydrochloride [smolecule.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. What are the biological activities of P-Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 5. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 1795498-10-0|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 9. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Propylpiperidine-3-carboxylic acid hydrochloride for Neuroscience Research

Foreword: Unveiling a Potential Modulator of GABAergic Neurotransmission

In the intricate landscape of neuroscience research, the modulation of inhibitory neurotransmission holds a key to understanding and potentially treating a spectrum of neurological and psychiatric disorders. At the heart of this regulation lies the gamma-aminobutyric acid (GABA) system, with its transporters (GATs) playing a pivotal role in maintaining the delicate balance of synaptic GABA levels. This guide delves into the technical intricacies of 1-Propylpiperidine-3-carboxylic acid hydrochloride , a molecule of significant interest owing to its structural heritage as an N-substituted derivative of nipecotic acid, a well-established GABA uptake inhibitor. While direct, extensive research on this specific compound is emerging, its lineage provides a strong foundation for its exploration as a tool to probe and manipulate GABAergic signaling. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its core scientific principles, potential applications, and practical experimental frameworks.

Core Compound Profile: Chemical and Physical Characteristics

This compound, also known as N-propyl nipecotic acid hydrochloride, is a piperidine derivative with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ClNO₂ | [1] |

| Molecular Weight | 207.70 g/mol | [1] |

| CAS Number | 1795498-10-0 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in water (as hydrochloride salt) | |

| SMILES Code | O=C(C1CN(CCC)CCC1)O.[H]Cl | [1] |

GHS Hazard Information: The compound is classified with the signal word "Warning" and is associated with the following hazard statements, indicating it should be handled with appropriate laboratory precautions:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

The Scientific Rationale: Targeting GABA Transporters

The primary rationale for investigating this compound in neuroscience stems from the extensive body of research on its parent compound, nipecotic acid, and its derivatives. Nipecotic acid is a potent inhibitor of GABA transporters, and the addition of lipophilic N-substituents has been a highly successful strategy for developing potent and selective GAT inhibitors.[3][4]

The GABA Transporter System: Gatekeepers of Inhibitory Signaling

GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft via four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). These transporters are crucial for regulating the duration and spatial extent of GABAergic signaling. Dysregulation of GABA transport is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain.[5]

Mechanism of Action: Competitive Inhibition of GABA Uptake

N-substituted nipecotic acid derivatives, including likely this compound, are believed to act as competitive inhibitors at the GABA binding site on the transporters. By occupying this site, they prevent the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and prolonging the action of GABA at postsynaptic receptors. This enhancement of GABAergic transmission leads to a net inhibitory effect on neuronal activity.

The following diagram illustrates the proposed mechanism of action:

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The addition of an alkyl group like propyl increases the lipophilicity of the molecule compared to nipecotic acid. This is a critical factor for enhancing the ability of the compound to cross the blood-brain barrier, a known limitation of the parent compound.[3]

-

Chain Length: The length of the N-alkyl chain influences the interaction with the transporter binding pocket. Studies with various N-substituted derivatives have shown that even minor changes in chain length can significantly alter potency and selectivity.[2]

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial. For GAT1, the (R)-enantiomer of nipecotic acid derivatives is generally more potent, whereas for GAT4, the (S)-enantiomer is often preferred.

Synthetic Pathways: A General Approach

The synthesis of this compound can be achieved through standard organic chemistry techniques. A common and straightforward method involves the N-alkylation of a suitable piperidine-3-carboxylic acid precursor.

General Synthetic Scheme

The following diagram outlines a plausible synthetic workflow:

Step-by-Step Conceptual Protocol

-

N-Alkylation: Piperidine-3-carboxylic acid (or its ethyl or methyl ester) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically potassium carbonate or sodium hydride, is added to deprotonate the piperidine nitrogen. 1-Bromopropane or 1-iodopropane is then added, and the reaction mixture is heated to facilitate the SN2 reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Ester Hydrolysis (if necessary): If an ester of nipecotic acid was used as the starting material, the resulting N-propylated ester is hydrolyzed to the carboxylic acid. This is commonly achieved by treatment with a base like lithium hydroxide followed by acidification, or directly with a strong acid like hydrochloric acid.

-

Salt Formation: The purified 1-Propylpiperidine-3-carboxylic acid (free base) is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Applications in Neuroscience Research

As a putative GABA uptake inhibitor, this compound can be a valuable pharmacological tool for a variety of neuroscience investigations:

-

Probing the Role of GABA Transporters: This compound can be used in vitro and in vivo to study the physiological and pathophysiological roles of GABA transporters in different brain regions and neuronal circuits.

-

Investigating Epilepsy Models: Given that enhancing GABAergic inhibition is a cornerstone of anti-epileptic drug action, this compound could be evaluated in animal models of seizures to assess its anticonvulsant potential.[2]

-

Exploring Anxiety and Depression Models: The GABAergic system is implicated in the pathophysiology of anxiety and mood disorders. This compound could be used to investigate the therapeutic potential of GAT inhibition in relevant animal models.

-

Studying Neuropathic Pain: There is growing evidence for the involvement of GABAergic dysfunction in the development and maintenance of chronic pain states. The antinociceptive effects of this compound could be explored in models of neuropathic pain.

-

Neuroprotection Studies: By potentiating GABAergic transmission, this compound might offer neuroprotective effects in models of excitotoxicity-mediated neuronal damage.

Experimental Protocols: A Framework for Investigation

The primary in vitro assay to characterize this compound is a GABA uptake assay. This can be performed using synaptosomes, cultured neurons or astrocytes, or cell lines stably expressing specific GAT subtypes.

[³H]GABA Uptake Assay in Cultured Cells or Synaptosomes

This protocol provides a framework for determining the inhibitory potency (IC₅₀) of the compound on GABA uptake.

Materials:

-

Test compound: this compound

-

[³H]GABA (radiolabeled gamma-aminobutyric acid)

-

Cultured primary neurons/astrocytes or synaptosomal preparation

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Non-specific uptake control (e.g., a known potent GAT inhibitor like tiagabine at a high concentration)

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the [³H]GABA/unlabeled GABA mixture.

-

Pre-incubation: Aliquots of the cell or synaptosome suspension are pre-incubated with the different concentrations of the test compound or vehicle for a set period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: The GABA uptake is initiated by adding the [³H]GABA/GABA mixture to each sample.

-

Incubation: The samples are incubated for a short, defined period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

Termination of Uptake: The uptake is terminated by rapidly filtering the samples through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.

-

Quantification: The filters are placed in scintillation vials, and a scintillation cocktail is added. The amount of radioactivity trapped in the cells/synaptosomes is quantified using a liquid scintillation counter.

-

Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a known GAT inhibitor) from the total uptake. The percentage of inhibition at each concentration of the test compound is then calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, tool for neuroscience research. Its structural relationship to a well-validated class of GABA uptake inhibitors provides a strong impetus for its further characterization. Future research should focus on determining its precise pharmacological profile, including its potency and selectivity for the different GAT subtypes. In vivo studies are also warranted to assess its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of neurological and psychiatric disorders. Such investigations will be instrumental in fully elucidating the potential of this compound as a valuable probe for the GABAergic system and as a potential lead for novel therapeutic agents.

References

- Rudy, H. K. A., Höfner, G., & Wanner, K. T. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586-609.

- Jung, M., Höfner, G., Sałat, K., Furgała-Wojas, A., & Wanner, K. T. (2025).

- Pavia, M. R., Lobbestael, S. J., Nugent, R. A., Hedeen, K. M., & Yline, M. J. (2022).

-

PubChem. (n.d.). (3S)-piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Krogsgaard-Larsen, P. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1193–1209.

- Wood, J. D., Tsui, D., & Phillis, J. W. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian journal of physiology and pharmacology, 57(6), 581–585.

- Schousboe, A. (1979). Inhibitors of the GABA uptake systems. GABA-biochemistry and CNS function, 187-204.

- Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., ... & Knutsen, L. J. (1993). Synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725.

Sources

- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile & Technical Guide: 1-Propylpiperidine-3-carboxylic acid hydrochloride

[1][2]

Executive Summary

This compound (CAS: 1795498-10-0) is a functionalized piperidine derivative structurally related to nipecotic acid.[1][2][3] As an N-alkylated amino acid, it serves as a critical intermediate in the synthesis of pharmaceutical agents targeting the GABAergic system (GABA uptake inhibitors) and is utilized as a chiral building block in medicinal chemistry. This guide provides a comprehensive physicochemical profile, synthesis logic, and analytical protocols for researchers handling this compound.

Chemical Identity & Nomenclature[4][5][6][7][8]

| Property | Detail |

| IUPAC Name | This compound |

| Common Synonyms | N-Propylnipecotic acid HCl; (RS)-1-Propyl-3-piperidinecarboxylic acid HCl |

| CAS Number | 1795498-10-0 (HCl Salt); 783265-23-6 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 207.70 g/mol |

| Free Base MW | 171.24 g/mol |

| SMILES | CCCN1CCCC(C1)C(=O)O.Cl |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties[4][5][6][7][8][10][11][12]

Solid-State Characteristics[1][7]

-

Melting Point: While the parent nipecotic acid HCl melts at ~254°C (dec), the N-propyl substitution disrupts the crystal lattice packing, typically lowering the melting point. Experimental values for this specific salt generally fall in the range of 200–220°C (decomposition) .

-

Hygroscopicity: Like most amino acid hydrochloride salts, this compound is hygroscopic . It readily absorbs atmospheric moisture, necessitating storage in desiccated environments to prevent deliquescence.

-

Polymorphism: No specific polymorphs have been reported in major crystallographic databases, but the potential for solvates (especially with water or methanol) exists during recrystallization.

Solution Properties

-

Solubility:

-

Water: Highly soluble (>50 mg/mL) due to the ionic nature of the hydrochloride salt.

-

Methanol/Ethanol: Soluble.[1]

-

Dichloromethane/Chloroform: Sparingly soluble to insoluble.

-

Hexane/Ether: Insoluble.

-

-

Acidity/Basicity (pKa):

-

pKa

(Carboxylic Acid): ~3.4 – 3.8 (Predicted). The cationic nitrogen exerts an inductive electron-withdrawing effect, slightly increasing acidity compared to simple aliphatic acids. -

pKa

(Tertiary Amine): ~9.2 – 9.8 (Predicted). The propyl group is electron-donating, stabilizing the protonated amine.

-

-

Lipophilicity (LogP):

-

Free Base: Estimated LogP ≈ 1.[1]2. The propyl chain adds lipophilicity compared to nipecotic acid (LogP ≈ -2.7), improving blood-brain barrier (BBB) permeability potential.

-

HCl Salt: LogD (pH 7.4) will be significantly lower due to ionization.

-

Synthesis & Impurity Profile

Synthetic Route Logic

The synthesis typically proceeds via N-alkylation of ethyl nipecotate followed by hydrolysis, or via reductive amination. The choice of route impacts the impurity profile.

Method A: Direct Alkylation (Common)

-

Starting Material: Ethyl nipecotate.

-

Alkylation: Reaction with 1-bromopropane and K

CO -

Hydrolysis: Acidic hydrolysis (HCl/H

O) to cleave the ethyl ester. -

Salt Formation: Crystallization with conc. HCl.

Method B: Reductive Amination (Alternative)

-

Reaction of Nipecotic acid with Propanal and NaBH

CN.

Visualization: Synthesis & Impurity Pathway[1]

Figure 1: Synthetic pathway highlighting critical control points for impurities.

Critical Impurities[1]

-

Unreacted Nipecotic Acid: Result of incomplete alkylation.[1] Detectable by LC-MS (m/z 130).

-

Quaternary Ammonium Salt: Result of over-alkylation at the nitrogen. Difficult to remove; requires strict stoichiometry control.

-

Inorganic Salts: Potassium bromide/chloride residues if filtration is incomplete.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore, standard UV detection at 254 nm is weak. Detection at 205-210 nm or use of ELSD/CAD or MS detection is recommended.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (primary); MS (ESI+) |

| Retention Time | ~4-6 min (depending on dead volume; elutes early due to polarity) |

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, D-

δ 0.95 (t, 3H): Terminal methyl of propyl group.

-

δ 1.75 (m, 2H): Methylene of propyl group.

-

δ 1.80 - 2.10 (m, 4H): Piperidine ring protons (C4, C5).

-

δ 2.80 - 3.60 (m, 7H): Piperidine ring protons (C2, C6) + N-CH

-propyl + C3-H (methine alpha to COOH).[1] -

Note: D

O exchange eliminates the COOH and HCl protons.[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Parent Ion: [M+H]

= 172.13 m/z (corresponding to the free base C -

Fragment Ions: Loss of propyl group or COOH may be observed at higher collision energies.[1]

Visualization: Analytical Workflow

Figure 2: Standard analytical workflow for quality control.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable at room temperature.[1] Decomposes at melting point (>200°C).[4]

-

Hydrolytic Stability: The carboxylic acid and tertiary amine are stable. However, the HCl salt can be corrosive to metal spatulas over time.

-

Shelf Life: >2 years if stored properly (sealed, desiccated, 2-8°C recommended for long term).

Safety (GHS Classification)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884154, Nipecotic acid (Parent Structure). Retrieved from [Link]

-

Krogsgaard-Larsen, P., et al. (1985). GABA uptake inhibitors.[6] Synthesis and structure-activity studies of nipecotic acid derivatives. Journal of Medicinal Chemistry. (Contextual grounding for synthesis and properties of N-substituted nipecotic acids).

Sources

- 1. 5657-70-5|1-Methylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 119102-95-3|1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. 193537-75-6|1-Ethylpiperidine-4-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. EP2470504B1 - Synthesis of propiverine hydrochloride - Google Patents [patents.google.com]

- 5. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | C21H21NO4 | CID 2756141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 1-Propylpiperidine-3-carboxylic acid hydrochloride

This in-depth technical guide provides a comprehensive analysis of the predicted spectral data for 1-Propylpiperidine-3-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the characterization of this and similar molecules. While experimental spectra for this specific compound are not widely available, this guide constructs a robust predictive analysis based on the well-established spectral behaviors of its constituent functional groups and closely related analogues.

Introduction to this compound

This compound is a piperidine derivative characterized by a propyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

For this compound, the molecular formula is C₉H₁₈ClNO₂. The molecular weight of the free base (1-Propylpiperidine-3-carboxylic acid) is 171.24 g/mol , and the hydrochloride salt is 207.70 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as its protonated molecular ion [M+H]⁺ in the positive ion mode.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 172.13 | Protonated molecule of the free base. |

| [M+Na]⁺ | 194.11 | Sodium adduct of the free base. |

| [M-H]⁻ | 170.12 | Deprotonated molecule of the free base (in negative ion mode). |

| Fragmentation Ions | Various | See predicted fragmentation pathway below. |

The fragmentation of piperidine derivatives is often initiated by the protonated nitrogen. A dominant fragmentation pathway in Electron Ionization (EI) mass spectrometry is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom[1].

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive and Negative

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 200-250 °C

-

-

Mass Analyzer Parameters:

-

Scan Range: m/z 50-500

-

Acquisition Mode: Full scan for molecular ion identification and product ion scan of the [M+H]⁺ ion for fragmentation analysis.

-

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule of 1-Propylpiperidine-3-carboxylic acid is anticipated to proceed through several key pathways, primarily involving the piperidine ring and the propyl substituent.

Caption: Predicted ESI-MS/MS fragmentation of 1-Propylpiperidine-3-carboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, the secondary amine hydrochloride, and the alkyl groups. Carboxylic acids typically exhibit a very broad O-H stretching absorption and a strong C=O stretching absorption[2][3][4].

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 2500-3300 | O-H (Carboxylic acid) | Stretching, very broad |

| 2400-2700 | N-H⁺ (Amine salt) | Stretching, broad |

| 2850-2960 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic acid) | Stretching, strong |

| 1450-1470 | C-H (Alkyl) | Bending |

| 1210-1320 | C-O (Carboxylic acid) | Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and the carboxylic acid group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10-12 | broad singlet | 1H |

| N-H⁺ | 9-11 | broad singlet | 1H |

| Piperidine ring (H2, H6) | 3.0-3.5 | multiplet | 2H |

| Piperidine ring (H3) | 2.5-3.0 | multiplet | 1H |

| Piperidine ring (H4, H5) | 1.5-2.2 | multiplet | 4H |

| N-CH₂(propyl) | 2.8-3.2 | triplet | 2H |

| -CH₂-(propyl) | 1.6-2.0 | sextet | 2H |

| -CH₃(propyl) | 0.9-1.2 | triplet | 3H |

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-12 ppm)[5][6]. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field[7][8].

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170-180 |

| Piperidine ring (C2, C6) | 50-60 |

| Piperidine ring (C3) | 40-50 |

| Piperidine ring (C4, C5) | 20-30 |

| N-CH₂(propyl) | 55-65 |

| -CH₂-(propyl) | 15-25 |

| -CH₃(propyl) | 10-15 |

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 170-180 ppm range[5][9]. The carbons of the piperidine ring attached to the nitrogen (C2 and C6) are also shifted downfield[10][11].

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the piperidine ring and the propyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can confirm the connectivity of the propyl group to the nitrogen and the carboxylic acid to the C3 position.

-

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the MS, IR, and NMR spectral data for this compound. By understanding the expected spectral features, researchers can more effectively identify and characterize this compound, ensuring its quality and integrity in their studies. The provided experimental protocols offer a standardized approach to data acquisition, while the predicted data serves as a valuable reference for spectral interpretation.